molecular formula C19H21FN2O5S2 B2676458 N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide CAS No. 2034530-30-6

N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2676458
CAS No.: 2034530-30-6
M. Wt: 440.5
InChI Key: NXZNCBGXXSZMDC-UHFFFAOYSA-N
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Description

N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1,4-thiazepan ring with a sulfone group (1,1-dioxide) and a fluorophenyl moiety, a structural feature observed in compounds with various bioactivities . The acetamide-sulfonamide structure is a key scaffold in drug discovery, known to be investigated for its potential analgesic properties and improved safety profiles compared to existing treatments . Researchers can explore this compound as a potential inhibitor of ion channels, such as Nav1.7 and Nav1.8, which are prominent targets for the development of new therapies for neuropathic pain, inflammatory pain, and diabetic neuropathy . Its mechanism of action may involve interaction with these protein targets to modulate signal transduction pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-[[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S2/c1-14(23)21-15-6-8-16(9-7-15)29(26,27)22-11-10-19(28(24,25)13-12-22)17-4-2-3-5-18(17)20/h2-9,19H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZNCBGXXSZMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a sulfonyl chloride.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiazepane ring.

    Attachment of the Sulfonyl Group: The sulfonyl group is attached through a sulfonation reaction, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, nitrating agents, and organometallic compounds.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted aromatic compounds, depending on the reagents used.

Scientific Research Applications

Overview

Research indicates that compounds with similar structures exhibit promising anticancer properties. The National Cancer Institute's Developmental Therapeutics Program has evaluated various derivatives for their efficacy against human tumor cells. Preliminary studies suggest that N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide may follow suit.

In Vitro Studies

In vitro studies have demonstrated that related compounds can inhibit tumor cell growth effectively. For instance, compounds with sulfonamide groups have shown activity against various cancer cell lines:

Compound IDCell LineIC₅₀ Value (µM)Apoptosis Induction
6fA54915Yes
6gC620Yes

These findings suggest that modifications to the compound's structure could enhance its anticancer activity through mechanisms such as apoptosis induction and enzyme inhibition.

Anticonvulsant Properties

The structural features of this compound suggest potential anticonvulsant activity. Compounds containing azepane rings have been studied for their efficacy in models of epilepsy.

Case Studies

  • Phenylpiperazine Derivatives : Studies on structurally similar phenylpiperazine derivatives revealed significant anticonvulsant properties in maximal electroshock (MES) tests. These findings imply that modifications to the azepane or thiophene components could enhance efficacy.
  • Thiazole Derivatives : Research on thiazole derivatives demonstrated increased cytotoxicity against tumor cell lines when specific modifications were made. This suggests that incorporating azepane and thiophene groups may enhance both anticancer and anticonvulsant activities.

Mechanism of Action

The mechanism of action of N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding. The thiazepane ring provides structural rigidity, facilitating specific interactions with target molecules.

Comparison with Similar Compounds

Melting Points and Stability

  • Compound 6 has a high melting point (246–247°C), likely due to strong intermolecular hydrogen bonds (e.g., CONH and SO₂NH groups) .
  • Compound : Stabilized by N—H⋯O and C—H⋯O interactions, with an 83.2° dihedral angle between benzene rings .

Spectroscopic Data

  • IR Signatures : Acetamide carbonyl peaks (~1661 cm⁻¹) and sulfonamide S=O stretches (~1160 cm⁻¹) are consistent across analogs .

Crystallographic Features

Compound Dihedral Angles (°) Hydrogen Bonding Interactions Reference
Compound Nitro group: -16.7°, 160.9° C—H⋯O (centrosymmetric)
Compound 83.2 (between benzene rings) N—H⋯O, C—H⋯O, C—H⋯C

Biological Activity

N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C22H21FN2O4S
  • Molecular Weight : 432.48 g/mol
  • IUPAC Name : this compound

This structure features a thiazepane ring, which is known to influence various biological activities.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, studies on similar N-phenyl derivatives have shown promising results in animal models of epilepsy. In particular, derivatives that include a thiazepane moiety have demonstrated efficacy in maximal electroshock (MES) tests, suggesting potential for further development as anticonvulsants .

The mechanism by which this compound exerts its biological effects is likely linked to its interaction with neuronal voltage-sensitive sodium channels. Preliminary studies suggest that related compounds can bind to these channels, modulating their activity and thereby influencing neuronal excitability and seizure threshold .

Case Studies and Experimental Data

A summary of key findings from various studies is presented in the table below:

Study ReferenceCompound TestedModel UsedKey Findings
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideMES test in miceEffective at doses of 100 mg/kg; provided protection
Thiazepane derivativesSubcutaneous PTZ testShowed significant anticonvulsant activity
Various N-phenyl derivativesPharmacological screeningIdentified as moderate binders to sodium channels

These findings highlight the anticonvulsant potential of thiazepane-containing compounds and underscore the importance of further research into their mechanisms and therapeutic applications.

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